molecular formula C13H17NO3S B2795884 N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide CAS No. 515125-84-5

N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide

Cat. No.: B2795884
CAS No.: 515125-84-5
M. Wt: 267.34
InChI Key: AXSKNKBACKJSLZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide” would likely be characterized by the presence of a dioxothiolan ring and a phenylpropanamide moiety. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with similar structures often undergo reactions that involve the opening of the dioxothiolan ring or reactions at the amide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the dioxothiolan ring could influence its solubility and stability .

Safety and Hazards

The safety and hazards associated with “N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide” would depend on its exact structure and how it is used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c15-13(7-6-11-4-2-1-3-5-11)14-12-8-9-18(16,17)10-12/h1-5,12H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSKNKBACKJSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57265095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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